Methyl 3-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 3-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6S2/c1-14-12-25(13-15(2)31-14)33(28,29)17-10-8-16(9-11-17)22(26)24-20-18-6-4-5-7-19(18)32-21(20)23(27)30-3/h4-11,14-15H,12-13H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMJNURYWOOMQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(SC4=CC=CC=C43)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : CHNOS
- Molecular Weight : 533.7 g/mol
- CAS Number : 1321729-10-5
This structure features a benzothiophene core, which is known for its diverse biological activities, along with a sulfonamide and a morpholine moiety that contribute to its pharmacological profile.
The biological activity of this compound can be primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The sulfonamide group is known to enhance binding affinity to specific enzymes, potentially inhibiting their activity. Studies have shown that compounds with similar structures exhibit inhibitory effects on cholinesterases, which are critical in neurodegenerative diseases like Alzheimer's .
- Cell Signaling Modulation : The compound may modulate receptor signaling pathways, affecting cellular responses and potentially leading to therapeutic effects against various diseases.
In Vitro Studies
Recent studies have highlighted the compound's potential as a cholinesterase inhibitor:
- Cholinesterase Inhibition : In vitro assays demonstrated that related benzothiophene derivatives showed significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, compounds from similar classes exhibited IC values in the micromolar range, suggesting that this compound may also possess comparable inhibitory effects .
Cytotoxicity and Cell Viability
The impact on cell viability has been assessed using neuroblastoma cell lines (SH-SY5Y):
- MTT Assays : Compounds were tested at various concentrations (0, 30, 50, 100, and 200 μM). Results indicated no significant cytotoxic effects at their respective IC concentrations, suggesting a favorable safety profile for further development .
Structure-Activity Relationships (SAR)
The SAR analysis indicates that modifications to the benzothiophene scaffold and the sulfonamide group significantly influence biological activity:
| Compound | Structure | AChE IC (μM) | BChE IC (μM) |
|---|---|---|---|
| Compound A | Structure A | 62.10 | 24.35 |
| Compound B | Structure B | - | - |
| Methyl 3-(4-((2,6-dimethylmorpholino)sulfonyl)... | TBD | TBD |
Note: Specific values for methyl 3-(4-((2,6-dimethylmorpholino)sulfonyl)... are currently under investigation.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
